ZK756326 dihydrochloride

CCR8 Chemokine Receptor Binding Affinity

ZK756326 dihydrochloride stands apart as a fully synthetic, non-peptide CCR8 agonist, eliminating the lot-to-lot variability and aggregation issues associated with the endogenous protein ligand CCL1. For researchers requiring a chemically stable small molecule with validated receptor selectivity (>28-fold over 26 GPCRs) and defined full agonist activity, this compound delivers unmatched experimental consistency and confidence.

Molecular Formula C21H30Cl2N2O3
Molecular Weight 429.38
CAS No. 1780259-94-0; 874911-96-3
Cat. No. B2578722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZK756326 dihydrochloride
CAS1780259-94-0; 874911-96-3
Molecular FormulaC21H30Cl2N2O3
Molecular Weight429.38
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H
InChIKeyMPACCEKWFGWZHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ZK 756326 dihydrochloride: Selective Non-Peptide CCR8 Chemokine Receptor Agonist for Immunology and HIV Research


2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride (CAS: 1780259-94-0), commonly known as ZK 756326, is a synthetic, non-peptide small molecule that functions as a full agonist of the CC chemokine receptor 8 (CCR8) [1]. Unlike the endogenous protein agonist CCL1 (I-309), ZK 756326 is a chemically stable, small organic molecule (M.Wt: 429.39) that activates human CCR8 with an IC50 of 1.8 µM [1] and demonstrates >28-fold selectivity over 26 other GPCRs . This compound is a key research tool for studying CCR8 biology in vitro and in vivo without the inherent limitations of protein ligands.

Why Generic Substitution of ZK 756326 Dihydrochloride Fails: The Limitations of Protein Agonists and Alternative Non-Peptide Analogs


Substituting ZK 756326 with the endogenous peptide ligand CCL1 or other non-peptide CCR8 agonists like LMD-009 introduces critical experimental variability that undermines reproducibility and mechanistic interpretation. CCL1 is a large, glycosylated protein prone to aggregation and batch-to-batch variability, whereas ZK 756326 is a chemically defined, highly pure (>99% ) small molecule with consistent lot-to-lot performance . While LMD-009 exhibits higher potency (EC50 11-87 nM [1]), it engages a distinct binding mode on CCR8, as revealed by cryo-EM structures, and may induce biased signaling that complicates direct functional comparisons [2]. Therefore, only ZK 756326 provides the combination of defined small-molecule properties, validated receptor selectivity, and established functional profile required for rigorous CCR8 research.

Quantitative Evidence Guide: ZK 756326 Dihydrochloride vs. Comparators


Binding Affinity to Human CCR8: ZK 756326 vs. CCL1 and LMD-009

ZK 756326 competitively inhibits [125I]-CCL1 binding to human CCR8 with an IC50 of 1.8 µM, a value that defines its affinity relative to the endogenous ligand [1]. In contrast, the natural ligand CCL1 binds with an IC50 of approximately 0.05 nM (50 pM) under similar conditions [2], while the alternative non-peptide agonist LMD-009 exhibits a significantly higher affinity with an IC50 of 66 nM [3]. This rank order of potency (CCL1 > LMD-009 > ZK 756326) is critical for experimental design, as ZK 756326 provides a moderate, titratable affinity that allows for precise control of receptor activation without the saturation and desensitization issues associated with ultra-high affinity ligands.

CCR8 Chemokine Receptor Binding Affinity IC50

Functional Selectivity: ZK 756326 Shows No Activity at CCR4, CXCR3, CXCR4, or CCR5

ZK 756326 was profiled against a panel of 26 GPCRs, demonstrating no agonist activity at CCR4, CXCR3, CXCR4, and CCR5 at concentrations up to 10 µM . It also showed >28-fold selectivity over other GPCRs, with the only notable off-target interactions being moderate activity at α2A and 5-HT receptors . In contrast, the natural ligand CCL1 is known to have promiscuous binding to multiple receptors in the CC chemokine family under certain conditions, and LMD-009 has not been as extensively profiled in the published literature . This selectivity profile makes ZK 756326 a more reliable tool for isolating CCR8-specific signaling events.

GPCR Selectivity CCR8 Off-Target Activity Chemokine Receptors

Intracellular Calcium Mobilization: ZK 756326 Elicits Dose-Responsive Full Agonism Comparable to CCL1

ZK 756326 acts as a full agonist of human CCR8, dose-responsively eliciting an increase in intracellular calcium in U87 cells expressing the receptor, with an EC50 of approximately 245 nM . The maximal response achieved by ZK 756326 is comparable to that of CCL1, and ZK 756326 cross-desensitizes the receptor to subsequent CCL1 stimulation [1]. This confirms that ZK 756326 engages the same downstream Gαi-mediated signaling pathway as the natural ligand but via a distinct, non-peptide binding mode [1]. In contrast, LMD-009, while more potent (EC50 11-87 nM), may exhibit biased signaling that alters the balance of downstream pathways [2].

Calcium Flux GPCR Signaling CCR8 Full Agonist

Structural Basis for Binding: ZK 756326 Engages a Unique Subpocket in CCR8

Cryo-electron microscopy structures of human CCR8 in complex with Gi trimers have been solved for both ZK 756326 and LMD-009 [1]. ZK 756326 binds in the orthosteric pocket but establishes a distinct set of hydrogen bond interactions: it contacts E2867.39 and Y1143.33, whereas LMD-009 contacts E2867.39 and Y1724.64 [1]. This difference in binding mode may underlie the observed differences in potency and potential biased signaling. Notably, the Y1143.33 residue is not conserved across all CC chemokine receptors, which may contribute to the high selectivity of ZK 756326 for CCR8 [1]. This structural information provides a rational basis for selecting ZK 756326 over LMD-009 when a specific receptor conformation or signaling profile is desired.

Cryo-EM GPCR Structure Ligand Binding CCR8

Inhibition of HIV Env-Mediated Cell-Cell Fusion: ZK 756326 vs. CCL1

Like CCL1, ZK 756326 inhibits HIV Env-mediated cell-cell fusion in cells expressing CD4 and CCR8, with an IC50 of approximately 1.8 µM [1]. This functional equivalence demonstrates that ZK 756326 can be used as a non-peptide surrogate for CCL1 in HIV entry assays, avoiding the biohazard and stability concerns associated with handling infectious viral proteins or recombinant chemokines. Importantly, ZK 756326 does not inhibit fusion mediated by other coreceptors (e.g., CXCR4), underscoring its CCR8 specificity [1].

HIV CCR8 Viral Entry Cell-Cell Fusion

Species Cross-Reactivity: ZK 756326 Activates Mouse CCR8 with Defined Potency

ZK 756326 activates mouse CCR8 with an IC50 of 2.6 µM, as measured in chemotaxis and ERK1/2 phosphorylation assays [1]. This is approximately 1.4-fold less potent than its activity on human CCR8 (1.8 µM) but still well within the micromolar range suitable for in vivo murine studies. In contrast, the natural ligand CCL1 shows significant species-specific differences in glycosylation and activity that complicate cross-species comparisons . Furthermore, LMD-009's activity on mouse CCR8 has not been fully characterized in peer-reviewed literature . The defined mouse CCR8 activity of ZK 756326 enables its use in both in vitro and in vivo rodent models, bridging human and mouse CCR8 pharmacology.

Species Cross-Reactivity Mouse CCR8 Chemotaxis In Vivo Models

Optimal Research and Industrial Use Cases for ZK 756326 Dihydrochloride


Mechanistic Studies of CCR8 Signaling in Immunology and Inflammation

Researchers investigating the role of CCR8 in T cell migration, dendritic cell function, or allergic inflammation can use ZK 756326 as a stable, chemically defined agonist to activate CCR8 in vitro. Its full agonist profile and cross-desensitization with CCL1 [1] ensure that observed signaling events (calcium flux, ERK1/2 phosphorylation) are authentic CCR8-mediated responses. The compound's high selectivity over other chemokine receptors (>28-fold) minimizes confounding off-target effects, enabling confident assignment of phenotypes to CCR8 .

HIV Entry and Fusion Assays

In HIV research, ZK 756326 serves as a safe, non-infectious surrogate for CCL1 in cell-cell fusion assays that probe CCR8 coreceptor usage [1]. Because it inhibits Env-mediated fusion with an IC50 equivalent to CCL1 (1.8 µM), it can be used to study CCR8-tropic viral entry mechanisms without the need for recombinant chemokines that are costly and difficult to standardize [1].

In Vivo Murine Models of CCR8 Biology

The validated activity of ZK 756326 on mouse CCR8 (IC50 = 2.6 µM) allows investigators to extend in vitro findings into in vivo rodent models. Whether studying tumor immunology, autoimmune disorders, or infectious diseases, researchers can administer ZK 756326 (formulated in saline or PBS ) to activate CCR8 in mice, providing a consistent pharmacological tool that bridges human and mouse pharmacology .

Structure-Based Drug Discovery Targeting CCR8

The availability of a high-resolution cryo-EM structure of ZK 756326 bound to CCR8-Gi [2] provides a valuable template for rational drug design. Medicinal chemists can use the distinct binding pose of ZK 756326 (interacting with E2867.39 and Y1143.33) to guide the optimization of novel CCR8 agonists or antagonists, leveraging the structural insights to improve potency, selectivity, or pharmacokinetic properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZK756326 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.